molecular formula C10H16N2O2 B2910085 2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol CAS No. 2201615-99-6

2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol

Cat. No.: B2910085
CAS No.: 2201615-99-6
M. Wt: 196.25
InChI Key: VLORLUUPMFCULS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol is a chemical compound of interest in medicinal chemistry and pharmacological research. It features a cyclobutanol core linked to a 5-methylisoxazole moiety through a methylaminomethyl chain. This specific molecular architecture, combining a strained four-membered carbocycle with a privileged heterocyclic scaffold, makes it a valuable intermediate for researchers exploring structure-activity relationships in drug discovery. The isoxazole ring is a common pharmacophore found in molecules with a range of biological activities . Researchers utilize this compound primarily as a building block for the synthesis of more complex molecules, particularly in the development of targeted therapies. Its potential research applications are focused on the inhibition of specific enzymatic pathways, though its precise mechanism of action is dependent on the final synthetic target. This product is intended for laboratory research purposes by qualified professionals. 2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-7-5-8(11-14-7)6-12(2)9-3-4-10(9)13/h5,9-10,13H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLORLUUPMFCULS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN(C)C2CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol is a novel organic molecule that has garnered interest in the pharmaceutical field due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of 2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol can be represented as follows:

C10H14N2O\text{C}_{10}\text{H}_{14}\text{N}_2\text{O}

This compound features a cyclobutane ring, a methyl group, and an oxazole moiety which are critical for its biological activity.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of oxazole compounds often display significant antibacterial properties. For instance, similar oxazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 20 to 40 µM against resistant strains like Staphylococcus aureus .
  • Anticancer Activity : Compounds with oxazole rings have been linked to anticancer properties. For example, related quinolone derivatives have demonstrated cytotoxic effects on various cancer cell lines, inducing apoptosis through mechanisms such as reactive oxygen species (ROS) generation and cell cycle arrest .

The mechanisms through which 2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol exerts its effects may include:

  • Inhibition of Cell Growth : Similar compounds have been shown to inhibit cell proliferation by disrupting microtubule dynamics, leading to mitotic arrest .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways by activating caspases and altering the expression of pro-apoptotic and anti-apoptotic proteins .
  • Generation of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cells, contributing to apoptosis and other cellular responses .

Case Studies

Several studies have explored the biological activity of compounds related to 2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol:

StudyFindings
Study 1 Investigated the antimicrobial properties of oxazole derivatives; found effective against multi-drug resistant strains with MIC values as low as 20 µM .
Study 2 Analyzed anticancer effects in vitro on A549 and MCF7 cell lines; demonstrated significant cytotoxicity and induction of apoptosis through ROS generation .
Study 3 Explored structure-activity relationships; identified key functional groups responsible for enhanced biological activity in similar compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural and Functional Group Analysis

The table below highlights key structural differences and inferred properties:

Compound Name (CAS/Reference) Core Structure Heterocycle Type Substituents Key Inferred Properties
Target Compound Cyclobutanol 1,2-Oxazole Methylamino, 5-methyl-oxazolyl High polarity (OH/NH), moderate solubility
1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine HCl Cyclobutane 1,2,4-Oxadiazole Amine hydrochloride High solubility (salt form), electron-deficient heterocycle
3-Benzylsulfanyl-triazolothiadiazole derivative Triazolothiadiazole 1,2-Oxazole Benzylsulfanyl Planar structure, strong π-π interactions
1-Methylcyclopentanol (1462-03-9) Cyclopentanol N/A Methyl Lower ring strain, higher thermal stability
2.2. Key Findings
  • Cyclobutanol vs. Cyclopentanol derivatives, such as 1-Methylcyclopentanol, exhibit higher thermal stability due to reduced strain .
  • Oxazole vs. Oxadiazole Heterocycles :
    The 1,2-oxazole group in the target compound is aromatic, enabling π-π stacking (observed in the triazolothiadiazole derivative ). In contrast, the 1,2,4-oxadiazole in the cyclobutane analog is electron-deficient, which may enhance electrophilic reactivity but reduce stacking interactions.

  • Solubility and Salt Forms: The hydrochloride salt of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine likely has superior aqueous solubility compared to the free base form of the target compound. The latter’s hydroxyl and amino groups may improve solubility in alcohols or dimethyl sulfoxide.
  • Crystallographic Behavior: Planar heterocyclic systems, such as the triazolothiadiazole in , form columnar structures via face-centroid interactions (distance = 3.47 Å), which could influence crystallization efficiency. The target compound’s non-planar cyclobutanol ring may reduce such interactions, leading to less ordered crystal packing.
2.3. Reactivity and Stability
  • Ring Strain Effects: Cyclobutanol’s strain may accelerate ring-opening reactions under acidic or thermal conditions, whereas cyclopentanol derivatives are more stable .
  • Heterocycle Stability : 1,2-Oxazoles are generally stable under physiological conditions, while 1,2,4-oxadiazoles may hydrolyze more readily due to weaker aromaticity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.